molecular formula C10H11FN4O5 B1450812 Inosine, 2-fluoro- CAS No. 13276-42-1

Inosine, 2-fluoro-

Cat. No. B1450812
CAS RN: 13276-42-1
M. Wt: 286.22 g/mol
InChI Key: RHLSRGWIGPHHJW-UUOKFMHZSA-N
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Description

“Inosine, 2-fluoro-” or “2’-Fluoroinosine” is a modified version of the naturally occurring nucleotide Inosine . It contains the nucleobase hypoxanthine and is found in tRNA wobble positions and processed mRNA . The 2’-Fluoroinosine is structurally similar to guanosine, but it lacks the 2-amino group and the 2’ hydroxyl is replaced by fluoro, which imparts robust nuclease resistance .


Synthesis Analysis

The synthesis of 2’-Fluoroinosine involves the use of a phosphoramidite, specifically the 2’-fluoro-inosine-CE phosphoramidite . This phosphoramidite requires a coupling time of 3 minutes, and synthesized inosine-containing oligonucleotides can be deprotected with standard conditions .


Molecular Structure Analysis

The molecular structure of 2’-Fluoroinosine is similar to that of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .


Chemical Reactions Analysis

Inosine, and by extension 2’-Fluoroinosine, can interact with each of the standard bases via two hydrogen bonds . The interactions in order of decreasing stability are I-C > I-A > I-T ≈ I-G . The introduction of 2’-fluoro RNA can modulate the selectivity of oligonucleotides, as was found to be the case for antisense oligonucleotides (ASOs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoroinosine are similar to those of Inosine, with the key difference being the replacement of the 2’ hydroxyl group with a fluorine atom . This modification results in local changes in the conformation of the nucleotide furanose ring .

Scientific Research Applications

Liposomal Formulation for Enhancing Chemotherapy Efficacy

Inosine, specifically in the form of 2′-deoxyinosine (d-Ino), has been used to develop a stealth liposome formulation. This formulation acts as a modulator for 5-fluorouracil, a chemotherapy drug, enhancing its efficacy against resistant cancer cells and demonstrating significant tumor reduction in mice models (Fanciullino et al., 2005).

Antiviral Activities

2-Fluoro- derivatives of inosine have shown remarkable activity in the treatment of various malignant lymphoproliferative disorders. These compounds, like 2-Fluoro-ara-AMP (fludarabine), exhibit structural similarity to adenosine and interact with adenosine deaminase, an enzyme crucial in regulating adenosine levels and purine metabolism (Tallman & Hakimian, 1995).

Neuroprotection and Regeneration

Inosine has demonstrated protective effects against cerebral ischemia. When administered before the induction of ischemia, it was found to reduce brain injury and enhance recovery in rat models. This suggests a potential role in protecting against ischemic brain injuries (Shen et al., 2005).

Immunomodulation

Inosine pranobex, a synthetic compound including inosine, has exhibited immunomodulating effects, potentially useful in treating various viral infections and autoimmune diseases. It acts by modulating T-lymphocyte and natural killer cell functions, showing potential benefits in diseases with abnormal lymphocyte proliferation (Campoli-Richards et al., 1986).

Enhancement of Antiviral Drug Stability

2'-Fluoro derivatives of inosine have been studied for their stability under acidic conditions, enhancing the oral administration of antiviral drugs. These compounds have shown potential in protecting cells from HIV, with improved stability compared to non-fluorinated analogs (Marquez et al., 1990).

Aquaculture and Nutritional Applications

In the field of aquaculture, inosine and its derivatives have been researched for their potential as functional nutrients. Studies have shown that dietary supplementation with inosine can improve growth performance, immune responses, and stress resistance in aquatic species like red sea bream (Hossain et al., 2016).

Synthesis of Fluorinated Analogs for Research

The synthesis and study of fluorinated analogs of inosine, like 2-Fluoro-2-deoxy-Ins(1,4,5)P3, have been undertaken to explore their potential applications in various biochemical and pharmacological research areas (Marecek & Prestwich, 1989).

Therapeutic Potential in Viral Infections

2'-Fluoro-5-iodoarabinosylcytosine, derived from inosine, has shown potent antiviral activity, particularly in immunosuppressed individuals with herpes zoster, providing a new direction for antiviral therapy (Leyland-Jones et al., 1986).

Future Directions

The use of 2’-Fluoroinosine in research and therapeutic applications is still in its early stages. It has been suggested that 2’-Fluoroinosine could be used to increase the stability of chimeric oligonucleotides . Further studies are needed to fully understand the potential applications and implications of this compound .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLSRGWIGPHHJW-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440479
Record name Inosine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Inosine, 2-fluoro-

CAS RN

13276-42-1
Record name Inosine, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RJ Hodgson, TR Besanger, MA Brook… - Analytical …, 2005 - ACS Publications
We describe the coupling of capillary-scale monolithic enzyme reactor columns directly to a tandem mass spectrometer for screening of enzyme inhibitors. A two-channel nanoLC …
Number of citations: 84 pubs.acs.org
JF Henderson - Cancer Chemotherapy Reports, 1968 - books.google.com
Seventy-one purine nucleoside analogs and other 9-substituted purines were tested for the ability to inhibit purine biosynthesis de novo in Ehrlich ascites tumor cells in vitro. Twenty-…
Number of citations: 12 books.google.com
IC Caldwell, JF Henderson - Cancer Chemotherapy Reports, 1971 - books.google.com
MATERIALS AND METHODS 6-(Methylthio)-9-ß-D-ribofuranosyl-9H-purine, NSC-40774 (commonly known as 6-(methylmercapto) purine ribonucleoside; 6-MeMPR), a substrate for …
Number of citations: 13 books.google.com
OA Castillo Scheren - 2020 - scholarworks.utrgv.edu
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 scholarworks.utrgv.edu
OAC Scheren - 2020 - search.proquest.com
Food chemistry is a new field in the world and is currently still expanding into the types of market in which it can be tapped into. There are about 1.3 billion tons of food waste produced …
Number of citations: 0 search.proquest.com

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